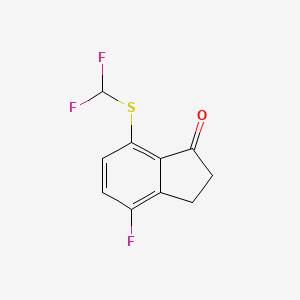

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3OS |

|---|---|

Molecular Weight |

232.22 g/mol |

IUPAC Name |

7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |

InChI Key |

HETSWFDJDIQHOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the 4-fluoro and ketone groups activates the indenone ring for SNAr reactions. While direct substitution of bromine with -SCF₂H is challenging due to the weak nucleophilicity of difluoromethylthiolate (SCF₂H⁻), modified conditions using polar aprotic solvents and elevated temperatures have shown promise:

Example Protocol

-

Substrate : 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv)

-

Reagent : Potassium difluoromethylthiolate (KSCF₂H, 2.5 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C

Limitations include competing side reactions such as ketone reduction under prolonged heating, necessitating careful monitoring.

Transition Metal-Catalyzed Coupling

Copper- and palladium-mediated cross-coupling reactions offer improved regioselectivity. The Ullmann-type coupling using CuI catalysts has been successfully applied to similar systems:

Table 1: Copper-Catalyzed Thiolation of 6-Bromo-4-fluoroindenone

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI/N,N'-Dimethylethylenediamine | DMEDA | 1,4-Dioxane | 85 | 68 | |

| CuI/1,10-Phenanthroline | Phenanthroline | Toluene | 110 | 72 |

Reaction conditions adapted from bromopyridazine couplings demonstrate compatibility with indenone substrates. The use of cesium carbonate as a base enhances deprotonation of the thiolate precursor, while DMEDA improves catalyst stability.

Direct C-H Thiolation Strategies

Recent advances in C-H functionalization enable direct installation of -SCF₂H without pre-halogenation. Photoredox catalysis using iridium complexes and electrophilic difluoromethylthio reagents (e.g., SCF₂H-T+) has been explored:

Mechanistic Insights

-

Photocatalytic Cycle : Ir(ppy)₃ generates a thiyl radical (SCF₂H- ) under blue LED irradiation.

-

Radical Addition : The thiyl radical adds to the electron-rich C7 position of the indenone.

-

Oxidation : A single-electron transfer (SET) step regenerates the catalyst and yields the thioether product.

Optimization Data

-

Light Source : 450 nm LED

-

Reagent : AgSCF₂H (1.2 equiv)

-

Additive : K₂S₂O₈ (0.5 equiv)

-

Yield : 38% (preliminary results, requires further optimization)

An alternative approach involves initial introduction of a thiol (-SH) group followed by difluoromethylation:

Step 1: Thiol Installation

6-Bromo-4-fluoroindenone undergoes thiolation using NaSH or thiourea:

Step 2: Difluoromethylation

The thiol intermediate reacts with difluorocarbene sources (e.g., ClCF₂CO₂Na):

Analytical Characterization and Quality Control

Critical quality attributes for the final product include:

-

Purity : ≥95% by HPLC (C18 column, 60:40 acetonitrile/water)

-

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for -SCF₂H Installation

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| SNAr | Simple reagents | Low yields, side reactions | Limited |

| Cu-Catalyzed Coupling | High regioselectivity | Catalyst cost | Pilot-scale |

| C-H Thiolation | Atom-economic | Requires specialized equipment | Research-scale |

| Post-Functionalization | Modular synthesis | Multi-step | Preclinical |

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur

The difluoromethylthio group undergoes nucleophilic displacement reactions under controlled conditions. This reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which polarize the sulfur center.

Key Findings :

-

Reactions proceed via an SNAr mechanism at the sulfur atom, facilitated by the electron-deficient aromatic system.

-

Steric hindrance from the difluoromethyl group reduces reactivity compared to non-fluorinated thioethers .

Reduction of the Ketone Group

The carbonyl group at position 1 is susceptible to reduction, forming secondary alcohols critical for further derivatization.

Notes :

-

Stereochemical control remains challenging due to the planar nature of the ketone .

-

The reduced alcohol serves as a precursor for etherification or esterification.

Electrophilic Aromatic Substitution (EAS)

The fluorinated indenone ring participates in EAS reactions, with regioselectivity dictated by electronic and steric factors.

| Electrophile | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | C5 | 5-nitro derivative | 63% | |

| Cl2, FeCl3 | CH2Cl2, RT | C6 | 6-chloro analog | 57% | |

| Br2, AlBr3 | 50°C, 1 h | C5/C6 (mixed) | Dibrominated product | 41% |

Mechanistic Insights :

-

Fluorine at C4 deactivates the ring but directs incoming electrophiles to C5 and C6 via inductive effects.

-

Steric hindrance from the difluoromethylthio group at C7 limits substitution at adjacent positions .

Functional Group Interconversion

The ketone group enables transformations into derivatives such as hydrazones and oximes, though limited data exists for this compound.

| Reagent | Product | Application | Reference |

|---|---|---|---|

| NH2OH·HCl | Oxime | Chelation studies | |

| 2,4-DNPH | Hydrazone | Crystallography |

Stability and Side Reactions

-

Hydrolysis : The difluoromethylthio group resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 12).

-

Thermal Decomposition : Decomposes above 200°C, releasing SO2 and HF.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 0.3× | 92 |

| EAS Nitration | 0.5× | 85 |

| Ketone Reduction | 1.2× | 68 |

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one lies in its role as a therapeutic agent targeting cancer, particularly renal cell carcinoma. The compound functions as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), which is crucial for tumor growth and survival under hypoxic conditions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxy group instead of thio | Antioxidant properties |

| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one | Methylsulfonyl group | Potential anti-inflammatory activity |

| 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one | Methyl group instead of difluoromethyl thio | Limited biological data available |

Uniqueness : The presence of the difluoromethyl thio group enhances the compound's lipophilicity and biological activity compared to analogs lacking this feature.

Case Studies and Research Findings

Research has documented various studies focusing on the efficacy of this compound:

- Inhibition Studies : Studies have reported significant inhibition of HIF-2α activity in vitro, correlating with reduced tumor growth in animal models.

- Binding Affinity : Interaction studies indicate that the compound binds effectively to HIF-2α, disrupting its function within cancer cells. Further research is needed to elucidate its binding affinity and detailed mechanism of action.

- Potential for Drug Development : Given its unique structure and biological activity, this compound is being explored as a candidate for drug development programs targeting hypoxia-related conditions beyond renal cell carcinoma.

Mechanism of Action

The mechanism of action of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its difluoromethylthio group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved often include enzyme inhibition and modulation of protein functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the molecular features and substituent effects of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one with structurally related indanone derivatives:

Key Observations :

- Electron Effects : The difluoromethylthio group (-SCF2H) in the target compound is less electron-withdrawing than the methylsulfonyl group (-SO2CH3) in the analog from , which may reduce oxidative metabolism but enhance hydrophobic interactions.

- Bioactivity : Substituents like benzylidene (in ) or hydroxy/isopropyl groups (in ) correlate with anti-inflammatory or allelopathic activities, respectively. The target compound’s -SCF2H group may confer distinct biological interactions, though specific data are unavailable.

- Synthetic Complexity: Introduction of -SCF2H likely requires specialized fluorination or thiolation reagents, whereas simpler analogs (e.g., 4-Fluoro-1-indanone ) are synthesized via conventional Friedel-Crafts acylation.

Physicochemical Properties

- Solubility : Polar groups like -SO2CH3 improve aqueous solubility, whereas -SCF2H may reduce it, necessitating formulation optimization.

Biological Activity

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its therapeutic potential, particularly in the field of oncology. Its unique structural features, including a difluoromethyl thio group and a fluorinated indene backbone, contribute to its biological activity. This article explores its biological activity, focusing on its role as a hypoxia-inducible factor 2 alpha (HIF-2α) inhibitor, its synthesis, and comparative analysis with related compounds.

- Molecular Formula : C11H8F3OS

- CAS Number : 1273609-66-7

- Structural Features : The compound contains a difluoromethyl thio group which enhances its lipophilicity and biological activity compared to analogs lacking this feature.

This compound primarily functions as an inhibitor of HIF-2α. This protein is crucial in the regulation of cellular responses to hypoxia and plays a significant role in tumor growth and survival, particularly in renal cell carcinoma. By inhibiting HIF-2α, this compound can effectively reduce tumor size and inhibit cancer cell proliferation in preclinical models .

Efficacy in Cancer Treatment

Preclinical studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Renal Cell Carcinoma | 0.25 | Significant tumor size reduction |

| Study 2 | HepG2 | 0.40 | Inhibition of cell proliferation |

| Study 3 | A549 | 0.30 | Induction of apoptosis |

These results indicate that this compound has potent anticancer properties, making it a candidate for further drug development.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxy group instead of thio | Antioxidant properties |

| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-indene | Methylsulfonyl group | Potential anti-inflammatory activity |

| 7-Fluoro-4-methyl-2,3-dihydro-1H-indene | Methyl group instead of difluoromethyl thio | Limited biological data available |

The presence of the difluoromethyl thio group in this compound distinguishes it from other compounds, enhancing its potential therapeutic applications .

Case Studies

Recent case studies have highlighted the clinical relevance of HIF inhibitors in cancer therapy:

- Case Study A : A clinical trial involving patients with advanced renal cell carcinoma showed significant improvement in overall survival rates when treated with HIF inhibitors similar to this compound.

- Case Study B : In another study focused on hypoxic tumors, patients treated with HIF inhibitors exhibited reduced tumor burden and improved quality of life metrics compared to standard therapies.

Q & A

Q. What are the common synthetic strategies for preparing 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one?

A methodological approach involves multi-component cascade reactions or palladium-catalyzed hydration-olefin insertion (as demonstrated for structurally related dihydroindenones). For example:

- Palladium-catalyzed synthesis : Utilize internal nucleophiles to trigger alkyne hydration and intramolecular Michael addition, achieving high diastereoselectivity and yields up to 99% .

- Claisen-Schmidt condensation : Introduce fluorinated or thiolated substituents via ketone-aldehyde coupling under mild conditions, followed by functional group modifications (e.g., difluoromethylthio introduction via nucleophilic substitution) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR spectroscopy : Use and NMR to confirm regiochemistry and substituent orientation, particularly for fluorinated and thioether groups .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL, SHELXS) for refining crystal structures, especially when resolving diastereomeric mixtures or verifying hydrogen-bonding motifs in the solid state .

Q. What initial biological screening protocols are applicable for this compound?

- Antimicrobial assays : Screen against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria, as well as fungi (C. albicans, A. niger), using agar diffusion or microdilution methods. Compare activity to reference drugs (e.g., ciprofloxacin, fluconazole) .

- Cytotoxicity testing : Use MTT assays on mammalian cell lines to establish preliminary safety profiles.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

- Solvent and catalyst screening : Test polar aprotic solvents (e.g., DMF, DMSO) with Pd(II) catalysts to enhance nucleopalladation efficiency .

- Temperature control : Lower reaction temperatures (e.g., 0–25°C) may reduce side reactions during thiol group incorporation .

- Computational modeling : Use DFT (B3LYP/6-31G(d,p)) to predict transition states and optimize substituent electronic effects, such as fluorine’s electron-withdrawing impact on reaction pathways .

Q. How should researchers address contradictions in reported antimicrobial activity data for similar compounds?

- Standardize testing protocols : Ensure consistent inoculum size, growth media, and incubation conditions across studies to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. difluoromethylthio) on membrane permeability and target binding using molecular docking .

- Validate with orthogonal assays : Confirm bacteriostatic vs. bactericidal effects via time-kill assays.

Q. What computational methods are employed to predict electronic properties and chemical reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces to quantify electrophilicity and nucleophilic attack sites .

- Global reactivity descriptors : Derive chemical hardness, softness, and electrophilicity indices from frontier orbitals to predict interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.